Isononyl alcohol is classified as an oxo alcohol, which are alcohols derived from aldehydes through hydroformylation processes. It is categorized under higher alcohols due to its nine-carbon chain structure. The compound is listed under CAS number 27458-94-2 and has several synonyms, including Isononanols and Isononylalkohol .
Isononyl alcohol is synthesized primarily through the following methods:
The molecular structure of isononyl alcohol features a straight-chain configuration with a hydroxyl group (-OH) at one end. Its structure can be represented as follows:
Isononyl alcohol participates in various chemical reactions:
Typical reaction conditions for oxidation may involve:
The mechanism of action for isononyl alcohol primarily involves its role as a precursor in producing plasticizers such as diisononyl phthalate and diisononyl adipate. These compounds enhance flexibility and durability in materials like polyvinyl chloride (PVC).
In biological contexts, isononyl alcohol can function as a surfactant, facilitating processes such as emulsification and solubilization in formulations used in personal care products and pharmaceuticals .
Isononyl alcohol exhibits several notable physical and chemical properties:
These properties make it suitable for various industrial applications, particularly in formulations requiring specific viscosity and solubility characteristics.
Isononyl alcohol has diverse applications across multiple industries:
Isononyl alcohol is systematically named 7-methyloctan-1-ol according to International Union of Pure and Applied Chemistry (IUPAC) rules, identifying the longest continuous carbon chain (octane) with a methyl substituent at the seventh carbon and the hydroxyl (-OH) functional group at the first position [4] [9]. As a primary alcohol, the hydroxyl group is bonded to a carbon atom that is attached to only one other carbon atom, influencing its reaction kinetics and metabolic pathways [8].
Commercially available INA is not a single compound but rather a complex mixture of structural isomers resulting from variations in branching patterns. This isomerism arises from the industrial production process, which involves dimerization of butene feedstocks followed by hydroformylation. The carbon backbone typically features a single methyl branch, but the position of branching varies across the carbon chain. Common structural motifs include:
The branching significantly influences physical properties such as boiling point (193-215°C), melting point (-70 to -30°C), density (0.824-0.839 g/cm³ at 20°C), and hydrophobicity (water solubility of 0.02 g/100g at 20°C). These variations necessitate precise quality control for downstream applications where consistency is critical [2] [3] [4].
Table 1: Key Physical Properties of Isononyl Alcohol
Property | Value Range | Measurement Conditions | Reference |
---|---|---|---|
Molecular Weight | 144.25 g/mol | - | [4] |
Boiling Point | 193-215°C | 760 mmHg | [4] [9] |
Melting Point | -70 to -30°C | - | [3] [9] |
Density | 0.824-0.839 g/cm³ | 20/20°C | [2] [4] |
Flash Point (closed cup) | 80-94°C | - | [3] [9] |
Vapor Pressure | 0.119 mmHg | 25°C | [3] |
Water Solubility | 0.02 g/100g | 20°C | [9] |
Viscosity | 12.7 mPa·s | 20°C | [9] |
Isononyl alcohol emerged as an industrial commodity in the mid-20th century alongside developments in olefin chemistry and catalytic processes. The technological foundation was established through the invention of the oxo process (hydroformylation) by Otto Roelen at Ruhrchemie AG in 1938, which enabled the catalytic addition of synthesis gas (carbon monoxide and hydrogen) to olefins to form aldehydes, subsequently hydrogenated to alcohols [6] [9].
Industrial-scale production became economically viable in the 1960s with advancements in rhodium-based catalysts and the availability of low-cost C₄ olefin streams from petroleum cracking operations. The dimerization of butenes (C₄H₈) yielded branched C₈ olefins, which were then hydroformylated to C₉ aldehydes and hydrogenated to isononyl alcohol. This two-step process—dimerization followed by hydroformylation—became the dominant production method due to its efficiency and adaptability to existing petrochemical infrastructure [5] [7].
A pivotal shift occurred in the 1990s with regulatory pressures on traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP). The industry responded by developing higher molecular weight alternatives, particularly diisononyl phthalate (DINP) derived from INA. DINP offered improved migration resistance, lower volatility, and a more favorable toxicological profile, leading to its adoption in sensitive applications including children's toys, medical devices, and food-contact materials. This transition cemented INA's position as a strategic chemical intermediate and drove capacity expansions globally [5] [7] [9].
Recent innovations focus on sustainable production pathways, including bio-based INA from renewable feedstocks, responding to the chemical industry's decarbonization initiatives. Modern production facilities incorporate advanced process controls and catalyst recovery systems to minimize environmental impact while maintaining product consistency across isomeric distributions [5] [6].
Global isononyl alcohol production has demonstrated robust growth, with volumes exceeding 2.5 million metric tons annually as of 2024. The market value reached USD 2.65 billion in 2024 and is projected to expand at a CAGR of 10.93% through 2033, potentially reaching USD 6.72 billion by 2033 [7] [10]. This growth trajectory is underpinned by rising demand for non-phthalate plasticizers in the construction and automotive sectors, particularly in Asia-Pacific economies undergoing rapid industrialization.
Production capacity is concentrated among multinational chemical companies operating integrated manufacturing complexes:
Table 2: Major Global Isononyl Alcohol Producers and Capacities
Manufacturer | Production Sites | Key Trade Names | Capacity (kT/year) | Primary Process |
---|---|---|---|---|
Evonik Industries | Marl, Germany | Vestinol | 400+ | C₄-based oxo process |
KH Neochem | Tokyo, Japan | Oxo-Col 900 | 250 | C₄ Chemicals Process |
ExxonMobil | Baton Rouge, USA; Singapore | Exxal 9 | 550 | ExxonMobil Process |
BASF SE | Ludwigshafen, Germany; China | Palatinol | 300 | Oxo process |
Nan Ya Plastics | Taiwan; China | - | 200 | C₄ Chemicals Process |
Sinopec | Multiple locations in China | - | 300 | Hydroformylation |
Jilin Yamei Chemical | Jilin, China | - | 150 | C₄-based technology |
Geographically, production facilities cluster in regions with access to low-cost olefin feedstocks:
The C₄ Chemicals Process (hydroformylation of C₈ olefins derived from butene dimerization) accounted for over 60% of global production in 2023. This segment is projected to grow from USD 2,370.8 million in 2023 to USD 4,720.3 million by 2033 at a CAGR of 7.13%. The ExxonMobil Process represents a proprietary variant showing accelerated growth due to its enhanced efficiency and lower energy consumption [5] [7]. Regional capacity expansions are particularly notable in China, where investments align with domestic demand for plasticizers used in construction materials and consumer goods. The Asia-Pacific region is expected to register the highest CAGR during the forecast period (2025-2033), driven by infrastructure development and automotive manufacturing growth [7] [10].
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